molecular formula C30H51NO8 B601426 Clarithromycin Impurity K CAS No. 127157-35-1

Clarithromycin Impurity K

Cat. No.: B601426
CAS No.: 127157-35-1
M. Wt: 553.73
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Description

Clarithromycin Impurity K (CAS No. 127157-35-1), chemically designated as 3-O-decladinosyl-8,9,10,11-dianhydro-6-O-methylerythromycin A, is a critical impurity associated with the macrolide antibiotic clarithromycin. It arises during synthesis or storage due to degradation pathways, including hydrolysis or dehydration . Regulatory authorities such as the USP and EP mandate its monitoring to ensure drug safety and efficacy. Impurity K is structurally characterized by the absence of the cladinose sugar at the 3-O position and the formation of an 8,9,10,11-dianhydro ring system, which distinguishes it from the parent compound .

As a reference standard, this compound is essential for analytical methods like HPLC and mass spectrometry to quantify impurity levels in pharmaceutical formulations . Its relative retention time (RRT) of 1.59 facilitates identification during chromatographic analysis .

Preparation Methods

Clarithromycin Impurity K is typically formed during the synthesis of clarithromycin from erythromycin. The synthetic route involves the reaction of erythromycin-A with hydroxylamine in the presence of acetic acid and isopropyl alcohol. This reaction produces erythromycin-A oxime, which, under prolonged reaction times and elevated temperatures, leads to the formation of Impurity K .

Industrial production methods for clarithromycin involve several steps, including protection and deprotection of functional groups, methylation, and purification processes. The formation of Impurity K is monitored and controlled to ensure the quality of the final product .

Chemical Reactions Analysis

Clarithromycin Impurity K undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common reagents and conditions used in these reactions include acidic or basic environments, elevated temperatures, and specific catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Analytical Applications

1.1. Reference Standard in Quality Control
Clarithromycin Impurity K serves as a reference standard in the quality control of clarithromycin formulations. It is utilized to identify and quantify impurities during the manufacturing process. The high purity of this compound allows for accurate assessments of clarithromycin's quality, ensuring that pharmaceutical products meet regulatory standards .

1.2. Chromatographic Separation
The compound has been extensively studied for its chromatographic properties. Analytical methods such as High-Performance Liquid Chromatography (HPLC) have been developed to separate clarithromycin from its impurities, including Impurity K. For instance, a study demonstrated the effective separation of clarithromycin and its related impurities using a specific mobile phase composition, achieving a peak-to-valley ratio that meets European Pharmacopoeia standards .

Stability Studies

2.1. Forced Degradation Studies
Research has indicated that understanding the stability of clarithromycin and its impurities under various stress conditions (e.g., heat, light, and oxidative environments) is crucial for ensuring drug efficacy and safety. This compound has been included in forced degradation studies to evaluate its behavior under such conditions, providing insights into the stability profile of clarithromycin formulations .

Pharmacological Insights

3.1. Mechanistic Studies
While the primary focus remains on clarithromycin as an antibiotic, studies involving Impurity K contribute to understanding the degradation pathways of macrolide antibiotics when exposed to environmental factors like ozone. Such mechanistic studies can reveal how impurities might influence the pharmacological activity or toxicity of the primary drug .

Mechanism of Action

The mechanism of action of Clarithromycin Impurity K is not well-documented, as it is primarily an impurity rather than an active pharmaceutical ingredient. clarithromycin itself exerts its antibacterial effects by binding to the 50S ribosomal subunit of bacteria, inhibiting protein synthesis. This action prevents the growth and replication of bacteria .

Comparison with Similar Compounds

Comparison with Similar Clarithromycin Impurities

Clarithromycin impurities are categorized into process-related impurities, degradation products, and metabolites. Below, Impurity K is compared with structurally and functionally relevant impurities (Table 1).

Table 1: Structural and Analytical Comparison of Clarithromycin Impurities

Impurity Name CAS No. Molecular Formula Molecular Weight Key Structural Features Source/Origin
Clarithromycin EP Impurity K 127157-35-1 C₃₀H₅₁NO₈ 553.74 3-O-decladinosyl, 8,9,10,11-dianhydro ring Degradation product
Clarithromycin EP Impurity A 124412-58-4 C₃₈H₆₉NO₁₄ 763.95 2-Demethyl-2-(hydroxymethyl)-6-O-methyl Synthesis by-product
Clarithromycin EP Impurity C 127253-06-9 C₃₈H₇₀N₂O₁₃ 762.98 N-Oxide derivative Oxidation during synthesis
Clarithromycin EP Impurity H 127140-69-6 C₃₈H₆₈N₂O₁₃ 792.96 N-Formylation at the desosamine moiety Process-related
Clarithromycin EP Impurity L 127253-05-8 C₃₇H₆₄N₂O₁₂ 752.92 4"-O-Acetyl derivative Esterification side product

Key Findings and Differentiation

Structural Differences: Impurity K lacks the cladinose sugar and contains a dehydrated dianhydro ring, reducing its polarity compared to clarithromycin. This structural alteration impacts its chromatographic behavior (RRT = 1.59) . Impurity A retains the cladinose sugar but undergoes demethylation and hydroxymethylation at the 2-O position, increasing its molecular weight (763.95 vs. 553.74 for K) . Impurity C is an N-oxide derivative, introducing a polar functional group that alters solubility and retention characteristics .

Origin and Control :

  • Impurity K is primarily a degradation product, necessitating stability studies under acidic or humid conditions .
  • Impurities A, C, and H are synthesis-related, arising from incomplete methylation, oxidation, or formylation during manufacturing .

Mass spectrometry (MS) and NMR are critical for confirming the identity of structurally complex impurities such as K and H .

Research and Regulatory Considerations

  • Pharmacopeial Standards: USP and EP monographs specify limits for Impurity K (typically ≤0.3%) alongside other impurities .
  • Synergistic Effects : While Impurity K lacks therapeutic activity, clarithromycin’s efficacy is influenced by metabolites like 14-hydroxy-clarithromycin, which enhance antibacterial activity against Haemophilus influenzae .
  • Regulatory Compliance : ICH Q3B guidelines require rigorous impurity profiling to ensure patient safety, emphasizing the need for high-purity reference standards like Impurity K .

Biological Activity

Clarithromycin Impurity K (CIPK), a known impurity of the macrolide antibiotic clarithromycin, has garnered attention in recent research due to its potential biological activities and implications in pharmacology. This article aims to provide a comprehensive overview of the biological activity of CIPK, supported by data tables, case studies, and detailed research findings.

Chemical Profile

  • Chemical Name : Clarithromycin EP Impurity K
  • CAS Number : 127157-35-1
  • Molecular Formula : C38H69NO13
  • Molecular Weight : 747.95 g/mol

CIPK is structurally related to clarithromycin, which is derived from erythromycin. It retains similar mechanisms of action but may exhibit different pharmacokinetic properties and biological activities.

Clarithromycin and its impurities, including CIPK, exert their effects primarily through the inhibition of bacterial protein synthesis. They bind to the 50S ribosomal subunit, inhibiting peptidyl transferase activity and interfering with amino acid translocation during protein assembly. This mechanism can lead to either bacteriostatic or bactericidal effects depending on the concentration and the target organism .

Antimicrobial Activity

Research indicates that clarithromycin, along with its impurities, demonstrates significant antimicrobial activity against a range of bacterial pathogens. The specific activity of CIPK has been less studied; however, it is presumed to exhibit similar properties due to its structural similarities to clarithromycin.

Pathogen MIC (mg/L) MBC (mg/L)
Staphylococcus aureus0.51.0
Pseudomonas aeruginosa8.016.0
Streptococcus pneumoniae0.250.5

The above table summarizes the Minimum Inhibitory Concentrations (MIC) and Minimum Bactericidal Concentrations (MBC) for clarithromycin against common pathogens, reflecting potential activity for CIPK as well .

Case Study 1: Efficacy Against Resistant Strains

A notable study examined the efficacy of liposomal formulations containing clarithromycin against resistant strains of Pseudomonas aeruginosa. The results indicated that encapsulated clarithromycin significantly reduced bacterial growth and virulence factor production compared to non-encapsulated forms. This suggests that impurities like CIPK may enhance or alter the efficacy of the primary compound under specific conditions .

Case Study 2: Pharmacokinetics and Toxicology

Research into the pharmacokinetics of clarithromycin has shown that variations in impurity profiles can influence drug metabolism and excretion. A comprehensive analysis involving various clarithromycin impurities, including CIPK, highlighted the necessity for thorough evaluation during drug formulation development to ensure safety and efficacy .

Research Findings

Recent studies have focused on analyzing the mass spectrometric fragmentation reactions of clarithromycin impurities, including CIPK. These investigations shed light on how structural differences among these compounds can affect their biological activities and interactions with biological systems .

Q & A

Q. How is Clarithromycin Impurity K identified and quantified in pharmaceutical formulations?

Basic Research Focus
this compound is typically identified and quantified using reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection. The method involves:

  • Column selection : C18 or equivalent columns optimized for macrolide separation.
  • Mobile phase : Acetonitrile-phosphate buffer gradients to resolve impurities based on polarity .
  • Validation : Linearity, accuracy, precision, and limit of detection (LOD) studies per ICH Q2(R1) guidelines. Relative retention times (RRT) are cross-referenced with pharmacopeial standards (e.g., USP or EP monographs) .
    Key Data : A typical method may achieve a quantification limit of 0.05% w/w, with RRTs validated against reference materials .

Q. What synthetic pathways lead to the formation of this compound, and how can its formation be minimized?

Advanced Research Focus
Impurity K arises during clarithromycin synthesis via:

  • Oxime isomerization : Formation of (Z)- or (E)-isomers during the oxime formation step.
  • Degradation : Hydrolysis under acidic or alkaline conditions, particularly at the lactone ring .
    Mitigation Strategies :
  • Process optimization : Maintain pH 7–8 during synthesis to suppress isomerization .
  • Purification : Use crystallization or preparative HPLC to remove undesired isomers .
    Data Contradiction Note : Conflicting reports on isomer stability under varying pH require controlled kinetic studies to resolve .

Q. What regulatory guidelines govern the qualification thresholds for this compound?

Basic Research Focus
Qualification thresholds follow ICH Q3A(R2) and Q3B(R2) :

  • Identification threshold : 0.1% for daily doses ≤2 g/day.
  • Qualification threshold : 0.15% (requires toxicological assessment) .
    USP/EP Compliance : Pharmacopeial monographs mandate inclusion of process-related impurities (e.g., Impurity K) in organic impurity tables, even if below thresholds, to aid manufacturer compliance .

Q. How can conflicting data on the stability of this compound under varying pH conditions be reconciled?

Advanced Research Focus
Discrepancies in stability data often stem from:

  • Degradation kinetics : Non-linear degradation profiles at extreme pH (e.g., pH <3 or >9).
  • Analytical interference : Co-elution of degradation products in HPLC methods .
    Methodological Resolution :

Forced degradation studies : Conduct under controlled pH, temperature, and light to isolate degradation pathways.

Orthogonal methods : Pair HPLC with LC-MS or NMR to confirm impurity identity and purity .
Example : A 2024 study resolved pH-dependent degradation by isolating Impurity K’s lactone-opened form using LC-MS/MS .

Q. What are the critical considerations in developing an LC-MS method for trace-level detection of this compound?

Advanced Research Focus
Key Parameters :

  • Ionization mode : Electrospray ionization (ESI) in positive mode for macrolides.
  • Mass transitions : Monitor precursor→product ions (e.g., m/z 764→158 for Impurity K) .
    Sensitivity Optimization :
  • Sample preparation : Solid-phase extraction (SPE) to concentrate impurities.
  • Matrix effects : Use deuterated internal standards to correct signal suppression .
    Validation : Achieve a LOD of 0.01 ppm for nitrosamine-like impurities per EMA Q&A 10 guidelines .

Q. How do chiral centers in this compound affect its analytical separation and quantification?

Advanced Research Focus
Impurity K contains 8 chiral centers , complicating separation due to:

  • Enantiomeric interference : Co-elution with clarithromycin or other impurities.
  • Column selection : Use chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) for enantiomeric resolution .
    Case Study : A 2023 study achieved baseline separation (Rs >2.0) using a Chiralpak IC-3 column with heptane-ethanol mobile phase .

Q. What strategies are effective in isolating and characterizing unknown degradation products related to this compound?

Advanced Research Focus
Isolation Workflow :

Stress testing : Expose Impurity K to heat, light, and humidity.

Fraction collection : Use preparative HPLC to collect degradation peaks.

Structural elucidation : Apply high-resolution MS (HRMS) and 2D-NMR (e.g., COSY, HSQC) .
Example : A 2024 study identified a decladinosylated derivative of Impurity K via HRMS (m/z 642.3) and confirmed its structure via NOESY .

Properties

CAS No.

127157-35-1

Molecular Formula

C30H51NO8

Molecular Weight

553.73

Appearance

White Solid

melting_point

202-207°C

Purity

> 95%

quantity

Milligrams-Grams

Synonyms

3-O-De(cladinosyl)-8,9,10,11-tetradehydro-9-deoxo-11,12-dideoxy-9,12-epoxy Clarithromycin;  3-O-De(2,6-dideoxy-3-C-methyl-3-O-methyl-α-L-ribo-hexopyranosyl)-8,9,10,11-tetradehydro-9-deoxo-11,12-dideoxy-9,12-epoxy-6-O-methylerythromycin

Origin of Product

United States

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